

Review of 1-(2-Chlorobenzyl)piperazine in medicinal chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(2-Chlorobenzyl)piperazine**

Cat. No.: **B092573**

[Get Quote](#)

An In-Depth Technical Guide to **1-(2-Chlorobenzyl)piperazine** in Medicinal Chemistry

Abstract

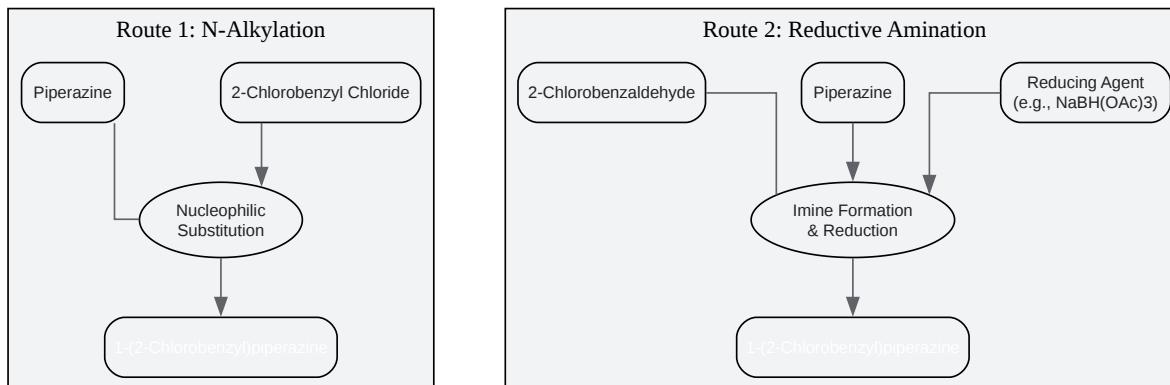
The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[\[1\]](#)[\[2\]](#) Among its numerous derivatives, the arylpiperazine class, and specifically the **1-(2-Chlorobenzyl)piperazine** moiety, has emerged as a cornerstone in the development of therapeutics targeting the Central Nervous System (CNS). This guide provides a comprehensive technical review of **1-(2-Chlorobenzyl)piperazine**, elucidating its synthesis, physicochemical properties, and profound pharmacological significance. We will delve into the intricate structure-activity relationships (SAR) that govern its interaction with key neurotransmitter systems, particularly dopamine and serotonin receptors. Through detailed case studies, experimental protocols, and forward-looking perspectives, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to advancing CNS therapies.

Introduction: The Prominence of the Arylpiperazine Scaffold

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity, basicity, and synthetic tractability.[\[2\]](#)[\[3\]](#) These characteristics allow it to improve critical drug properties such as aqueous solubility and oral

bioavailability, making it a favored building block in drug design.[\[2\]](#)[\[3\]](#) When one of the piperazine nitrogens is attached to an aromatic system, the resulting arylpiperazine structure becomes a versatile template for targeting a wide array of G-protein coupled receptors (GPCRs).

The **1-(2-Chlorobenzyl)piperazine** core is particularly significant. The benzyl group provides a hydrophobic anchor, while the chlorine atom at the ortho position influences the molecule's conformation and electronic properties, which can be critical for specific receptor interactions. This scaffold serves as a foundational intermediate for synthesizing molecules aimed at treating complex neuropsychiatric disorders like schizophrenia, depression, and anxiety.[\[4\]](#)[\[5\]](#)[\[6\]](#) [\[7\]](#) Its utility lies in its ability to be systematically modified, allowing medicinal chemists to fine-tune pharmacological profiles to achieve desired efficacy while minimizing off-target effects.[\[4\]](#)


Synthesis and Physicochemical Characterization

The synthesis of **1-(2-Chlorobenzyl)piperazine** and its derivatives is well-established, typically involving nucleophilic substitution or reductive amination pathways.

General Synthetic Routes

A common and straightforward method involves the direct N-alkylation of piperazine with 2-chlorobenzyl chloride. To achieve mono-substitution, it is often necessary to use a large excess of piperazine or to employ a protecting group strategy on one of the piperazine nitrogens. A more refined one-pot, one-step procedure has also been developed, reacting a protonated piperazine salt directly with the alkylating agent, which simplifies the process and improves yields.[\[8\]](#)

Another prevalent method is reductive amination, where 2-chlorobenzaldehyde is reacted with piperazine to form an intermediate imine (or enamine), which is then reduced *in situ* using a reducing agent like sodium triacetoxyborohydride to yield the final product.[\[9\]](#) This method is versatile and accommodates a wide range of substituted aldehydes.

[Click to download full resolution via product page](#)

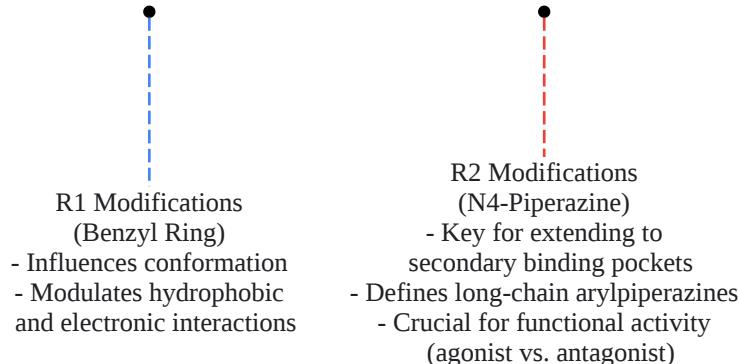
*Common synthetic routes to **1-(2-Chlorobenzyl)piperazine**.*

Analytical Methods for Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of **1-(2-Chlorobenzyl)piperazine** and its derivatives.[10]

- High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for assessing the purity of these compounds and quantifying them in various matrices.[10][11] A typical method uses a C18 reversed-phase column with a mobile phase consisting of a water/acetonitrile mixture.[10]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identification and the analysis of volatile impurities.[10] The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for structural elucidation, confirming the connectivity of atoms within the molecule.

Pharmacological Significance: Targeting Dopamine and Serotonin Receptors


The therapeutic value of **1-(2-Chlorobenzyl)piperazine** derivatives is primarily rooted in their ability to modulate dopaminergic and serotonergic systems, which are critically implicated in mood, cognition, and behavior.^{[1][7]} Imbalances in these neurotransmitter systems are linked to schizophrenia, depression, and anxiety disorders.^{[6][7]}

- Dopamine Receptors (D₂-like): The D₂, D₃, and D₄ receptors are major targets for antipsychotic drugs.^{[12][13]} Many arylpiperazine derivatives act as antagonists or partial agonists at the D₂ receptor, a key mechanism for alleviating the positive symptoms of schizophrenia.^{[1][6]} The arylpiperazine moiety often docks into a binding site where the protonated nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp3.32), while the aromatic ring engages in hydrophobic interactions.^{[14][15]}
- Serotonin Receptors (5-HT): This scaffold is also integral to ligands targeting various serotonin receptors.
 - 5-HT_{1A} Receptors: Partial agonism at 5-HT_{1A} receptors is a hallmark of many anxiolytic and antidepressant drugs.^{[7][16]} This action is thought to contribute to mood stabilization and cognitive enhancement.
 - 5-HT_{2A} Receptors: Antagonism at 5-HT_{2A} receptors is a key feature of "atypical" antipsychotics. This mechanism is believed to reduce the risk of extrapyramidal side effects (motor disturbances) and may help alleviate the negative symptoms of schizophrenia.^[17]
 - 5-HT₇ Receptors: The 5-HT₇ receptor is increasingly recognized as a target for treating cognitive deficits and depression. Many arylpiperazine derivatives exhibit high affinity for this receptor.^[17]

The ability to create "multitarget-directed ligands" that interact with a specific combination of these receptors is a major strength of this chemical class, leading to drugs with more complex and potentially more beneficial pharmacological profiles.^[18]

Structure-Activity Relationship (SAR) Studies

The **1-(2-Chlorobenzyl)piperazine** scaffold is a powerful tool for SAR exploration. Systematic modifications at different positions of the molecule can dramatically alter receptor affinity and functional activity.[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

*Key modification points for SAR studies on the **1-(2-Chlorobenzyl)piperazine** core.*

Modifications on the Benzyl Ring (R1)

- Position of the Halogen: Moving the chlorine atom from the ortho (2) to the meta (3) or para (4) position can significantly impact binding affinity. For instance, some studies on D₂/D₃ receptors have shown that different substitution patterns are tolerated, but the specific placement is crucial for optimizing selectivity.[\[12\]](#)
- Nature of the Substituent: Replacing the chlorine with other groups (e.g., fluorine, trifluoromethyl, methoxy) alters the electronic and steric properties of the ring. For example, the trifluoromethyl group, as seen in TFMPP, is a common feature in serotonergic ligands.[\[19\]](#)

Modifications on the N4-Piperazine Position (R2)

This position is arguably the most critical for diversification and achieving high-potency, selective ligands. Attaching long, flexible chains, often terminating in another aromatic or heterocyclic system, has been a highly successful strategy.

- Linker Length: The length of the alkyl chain connecting the piperazine to a terminal group is often optimized. A four-carbon chain is frequently found to be optimal for activity at certain

serotonin receptors.[20]

- Terminal Group: The nature of the terminal group is paramount. This is exemplified by the development of atypical antipsychotics like Aripiprazole and Brexpiprazole, where a complex terminal moiety is attached via a butyl chain to an arylpiperazine core.[21]

Table 1: Illustrative SAR Data for Arylpiperazine Derivatives

Compound	R1 (Aryl Group)	R2 (N4-Substituent)	D ₂ Ki (nM)	5-HT _{1A} Ki (nM)	5-HT _{2A} Ki (nM)
A	2,3-Dichlorophenyl	H	>1000	23.9	39.4
B	2,3-Dichlorophenyl	Butyl-Indole	300	41.5	315
C	2-Methoxyphenyl	Butyl-Benzisothiazole	~1	~2	~4
D	3-Chlorophenyl	H (m-CPP)	~500	~50	~30

Note: Data is illustrative, compiled from general findings in sources[17][22][23]. Ki values represent binding affinity; a lower number indicates higher affinity.

This table demonstrates that while the core arylpiperazine (Compound A) may have some affinity, adding a long-chain substituent (Compound B) can significantly modulate the profile, often increasing affinity for D₂ receptors. The choice of both the aryl group and the terminal substituent (Compound C) is key to achieving the high-potency, multi-target profile of successful drugs.

Case Studies in Drug Development

The 1-arylpiperazine scaffold is a validated pharmacophore present in numerous approved CNS drugs.

Antipsychotics: The Rise of Atypical Agents

The development of atypical antipsychotics revolutionized the treatment of schizophrenia. Many of these drugs, such as Aripiprazole, Brexpiprazole, and Lurasidone, are long-chain arylpiperazine derivatives.^[17] They combine D₂ partial agonism with 5-HT_{2A} antagonism, a profile that effectively treats psychosis while having a lower propensity for motor side effects.^[21] The synthesis of these complex molecules often begins with a pre-formed arylpiperazine intermediate, such as 1-(2,3-dichlorophenyl)piperazine, which is then alkylated with the complex side chain.^[21]

Antidepressants and Anxiolytics

Arylpiperazines are also central to several antidepressants and anxiolytics.

- Trazodone: An older antidepressant, Trazodone contains a 1-(3-chlorophenyl)piperazine (mCPP) moiety. It acts as a 5-HT_{2A} antagonist and a serotonin reuptake inhibitor.
- Buspirone: This anxiolytic is a 5-HT_{1A} partial agonist. Its structure features a piperazine ring linked to a pyrimidinyl group on one end and a long chain terminating in a cyclic imide on the other.^[17]
- Vortioxetine: A modern multimodal antidepressant, vortioxetine features a 1-piperazine moiety attached to a complex dibenzofuran-sulfide system.^[21] Its mechanism includes serotonin reuptake inhibition and modulation of multiple serotonin receptors.^{[18][21]}

ADMET Profile: Pharmacokinetics, Metabolism, and Toxicology

The pharmacokinetic properties of arylpiperazine derivatives can be highly variable.

- Absorption and Bioavailability: The basicity of the piperazine ring generally imparts good aqueous solubility, aiding absorption. However, oral bioavailability can range widely, from as low as 12% to over 80% for some compounds, due to first-pass metabolism.^{[22][24]}

- Distribution: Many arylpiperazine drugs are designed to be CNS-penetrant and cross the blood-brain barrier effectively.[25]
- Metabolism: Metabolism often occurs via N-dealkylation of the piperazine ring, aromatic hydroxylation, and subsequent conjugation. The specific metabolites can sometimes be pharmacologically active themselves. For example, m-CPP is an active metabolite of Trazodone.
- Toxicity: While the piperazine core itself has low acute toxicity, the overall toxicity of a derivative depends on its specific structure and pharmacological targets.[26] Some derivatives can cause side effects like dizziness, headache, or nausea.[22] Safety data sheets for related compounds warn of potential skin and eye irritation and harm if swallowed or inhaled.[27][28]

Experimental Protocols

The following protocols are representative examples of the synthesis and evaluation of a **1-(2-Chlorobenzyl)piperazine** derivative.

Protocol: Synthesis of 1-(2-Chlorobenzyl)-4-(diphenylmethyl)piperazine

This protocol describes the N-alkylation of the synthesized **1-(2-Chlorobenzyl)piperazine** core.

Objective: To synthesize a derivative by adding a second substituent to the N4 position of the piperazine ring.

Materials:

- **1-(2-Chlorobenzyl)piperazine**
- Benzhydryl bromide (Diphenylmethyl bromide)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (ACN), anhydrous

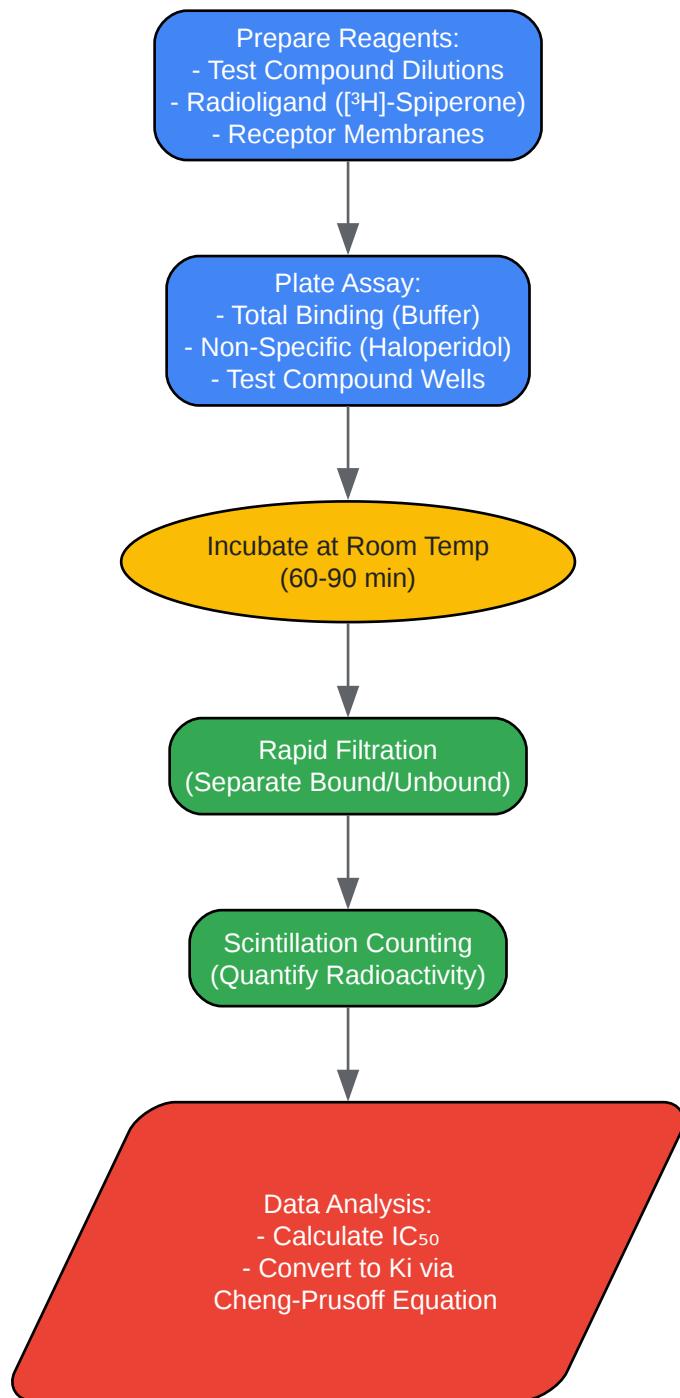
- Dichloromethane (DCM)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate/Hexanes solvent system

Procedure:

- To a solution of **1-(2-Chlorobenzyl)piperazine** (1 mmol) in anhydrous acetonitrile (15 mL), add anhydrous potassium carbonate (3 mmol).
- Stir the suspension at room temperature for 15 minutes.
- Add a solution of benzhydryl bromide (1.1 mmol) in acetonitrile (5 mL) dropwise to the reaction mixture.
- Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- Cool the reaction to room temperature and filter off the solid potassium carbonate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Dissolve the crude residue in dichloromethane (20 mL) and wash with a saturated NaHCO_3 solution (3 x 15 mL) to remove any acidic impurities.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the final compound by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
- Characterize the final product using NMR, MS, and HPLC to confirm its structure and purity.

Protocol: Radioligand Competition Binding Assay for D₂ Receptor Affinity

Objective: To determine the binding affinity (K_i) of a test compound for the human dopamine D₂ receptor.


Materials:

- Cell membranes from a stable cell line expressing human D₂ receptors (e.g., HEK-293 cells).
- [³H]-Spiperone (Radioligand).
- Haloperidol (Non-specific binding competitor).
- Test compound (e.g., the product from Protocol 7.1).
- Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates.
- Scintillation fluid and a liquid scintillation counter.

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer, typically ranging from 0.1 nM to 100 μM.
- In a 96-well plate, add in triplicate:
 - Total Binding: 50 μL of assay buffer.
 - Non-Specific Binding (NSB): 50 μL of Haloperidol (final concentration 10 μM).
 - Test Compound: 50 μL of each dilution of the test compound.
- Add 50 μL of [³H]-Spiperone (at a final concentration near its K_d value, e.g., 0.2 nM) to all wells.

- Add 100 μ L of the D₂ receptor membrane preparation to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
- Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.
- Quantify the radioactivity in each vial using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
- Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[Click to download full resolution via product page](#)*Workflow for a radioligand competition binding assay.*

Future Perspectives

The versatility of the **1-(2-Chlorobenzyl)piperazine** scaffold ensures its continued relevance in medicinal chemistry. Future research is likely to focus on several key areas:

- Enhanced Selectivity: Designing ligands with higher selectivity for specific dopamine (e.g., D₃ vs. D₂) or serotonin receptor subtypes to create therapies with even more refined mechanisms and fewer side effects.
- New Therapeutic Areas: Exploring the potential of these derivatives in treating other CNS disorders, such as neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or cognitive impairments associated with various conditions.
- Polypharmacology: Intentionally designing multitarget ligands that can address complex disease pathologies by modulating several key nodes in a disease network simultaneously.

Conclusion

1-(2-Chlorobenzyl)piperazine is far more than a simple chemical intermediate; it is a validated and highly adaptable scaffold that has been instrumental in the discovery and development of numerous life-changing CNS medications. Its synthetic accessibility, coupled with the rich pharmacological landscape of its derivatives, provides a robust platform for structure-activity relationship studies. By enabling the fine-tuning of interactions with critical dopamine and serotonin receptors, this core structure has given rise to advanced antipsychotic, antidepressant, and anxiolytic agents. The principles and protocols outlined in this guide underscore its enduring importance and highlight its vast potential for yielding the next generation of therapies for complex neuropsychiatric disorders.

References

- Vertex AI Search. (n.d.). Optimizing Drug Discovery: The Role of 1-(4-Chlorobenzyl)piperazine in Research.
- RSC Publishing. (n.d.). Analytical Methods.
- National Institutes of Health. (n.d.). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC.
- NICNAS. (2019, March 8). Piperazine: Human health tier II assessment.
- BenchChem. (2025). A Comparative Guide to Analytical Standards for 1-(2-chloroethyl)piperazine Hydrochloride and Its Derivatives.
- Vertex AI Search. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
- ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- PubMed Central. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
- PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine.
- ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands.
- PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Who we serve. (n.d.). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT 1A and Sigma-1 Receptors.
- Bentham Science. (n.d.). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
- Uniba. (2021, June 16). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder.
- PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- PubMed. (1985, July). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. *Journal of Medicinal Chemistry*, 28(7), 945-8.
- PubMed. (n.d.). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- PubMed Central. (n.d.). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{{2-(4-Aryl -...]}.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Studies of Antipsychotic drugs as potential schizophrenia agents.
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.

- Basicmedical Key. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- CymitQuimica. (n.d.). CAS 23145-88-2: Chlorobenzylpiperazin.
- ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF.
- PubMed. (2021, June 17). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. *ChemMedChem*, 16(12), 1878-1901.
- MDPI. (2024, September 19). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey.
- PubMed Central. (n.d.). Piperazine skeleton in the structural modification of natural products: a review.
- PubMed. (2004, July). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. *Pharmacopsychiatry*, 37(4), 180-8.
- PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors.
- ResearchGate. (n.d.). SAR studies of piperazine derivatives as antidepressant compounds.
- MDPI. (2021, May 26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.
- ChemicalBook. (n.d.). 1-(4-CHLOROBENZYL)PIPERAZINE - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubMed. (n.d.). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor.
- ElectronicsAndBooks. (n.d.). Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype.
- PharmacologyOnLine. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders.
- PubMed. (n.d.). Interaction of arylpiperazines with the dopamine receptor D2 binding site.
- OUCI. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives.
- Slideshare. (n.d.). "Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners" | PDF.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed. (2009, April 15). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. *Forensic Science International*, 186(1-3), 63-7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etd.auburn.edu [etd.auburn.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{{2-(4-Aryl- piperazin-1-yl)-ethyl}-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. acnp.org [acnp.org]
- 20. ijrrjournal.com [ijrrjournal.com]

- 21. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 27. 1-(2-Chlorophenyl)piperazine | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Review of 1-(2-Chlorobenzyl)piperazine in medicinal chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092573#review-of-1-(2-chlorobenzyl)piperazine-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com